molecular formula C20H16O3 B11397691 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11397691
M. Wt: 304.3 g/mol
InChI Key: CDWCZADTJJXCQT-UHFFFAOYSA-N
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Description

4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound with the molecular formula C20H16O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methylating agents in the presence of a base, followed by cyclization to form the furochromenone structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted furochromenones, depending on the specific reagents and conditions used .

Scientific Research Applications

4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,8,9-trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8,9-Trimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

4,8,9-trimethyl-3-phenylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H16O3/c1-11-9-16-18(12(2)13(3)20(21)23-16)19-17(11)15(10-22-19)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

CDWCZADTJJXCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=CC=C4

Origin of Product

United States

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